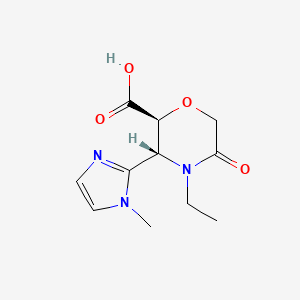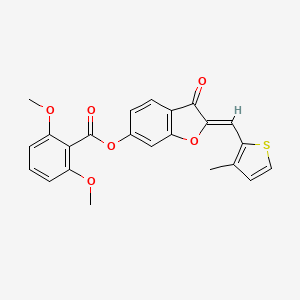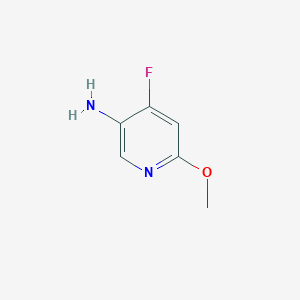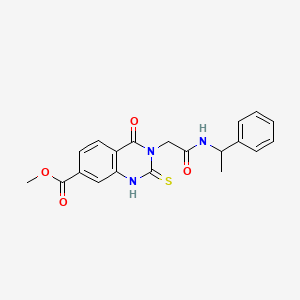
4-氧代-3-(2-氧代-2-((1-苯乙基)氨基)乙基)-2-硫代-1,2,3,4-四氢喹唑啉-7-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a bicyclic system made up of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also contains a thioxo group (a sulfur atom double-bonded to a carbon atom), an amino group attached to a phenylethyl group, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the quinazoline core, the presence of the thioxo group, and the spatial arrangement of the phenylethylamino and carboxylate groups . The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The thioxo group might be susceptible to reactions with nucleophiles, and the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylate group might increase its water solubility compared to other quinazoline derivatives .科学研究应用
抗菌活性
喹唑啉衍生物已被合成并评估其潜在的抗菌活性。例如,新的喹唑啉已被开发为潜在的抗菌剂,对各种细菌和真菌物种表现出活性 (Desai, Shihora, & Moradia, 2007)。这表明类似的化合物,包括所讨论的化合物,也可能具有值得进一步探索的抗菌特性。
抗癌剂
研究还探索了喹唑啉衍生物作为潜在的抗癌剂。一项特定研究描述了基于喹唑啉酮的衍生物的合成和评估,针对人癌细胞系的细胞毒活性,对 VEGFR-2 和 EGFR 酪氨酸激酶表现出有效的抑制活性 (Riadi 等,2021)。这表明喹唑啉衍生物在癌症治疗中的治疗潜力,表明所讨论的化合物也可以在此背景下进行探索。
对化学合成的贡献
喹唑啉衍生物对化学合成做出了重大贡献,为创建复杂分子结构提供了新方法。例如,已经实现了 2-取代的 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-甲酸甲酯的合成,证明了喹唑啉衍生物在合成化学中的多功能性 (Rudenko 等,2012)。这突出了此类化合物在开发新的合成途径和分子中的作用。
安全和危害
未来方向
属性
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-(1-phenylethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12(13-6-4-3-5-7-13)21-17(24)11-23-18(25)15-9-8-14(19(26)27-2)10-16(15)22-20(23)28/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGVUONYIOSCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)
![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)
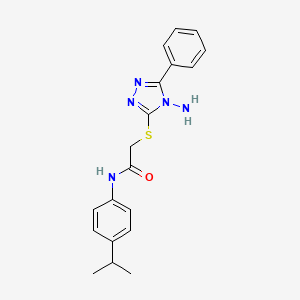
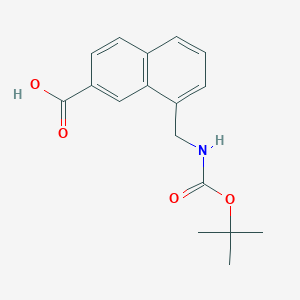
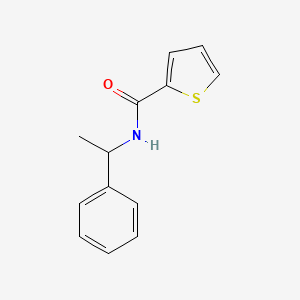
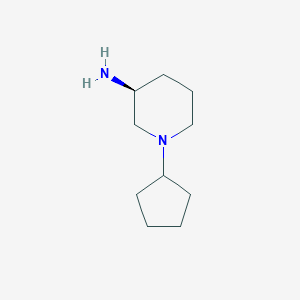
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)
